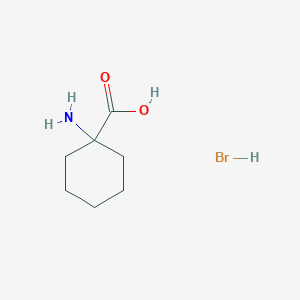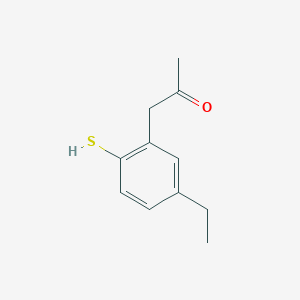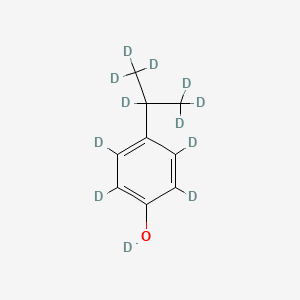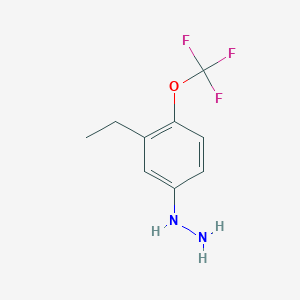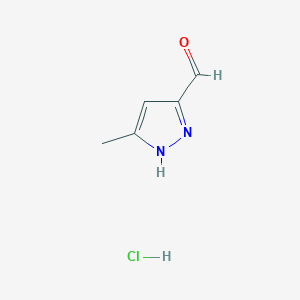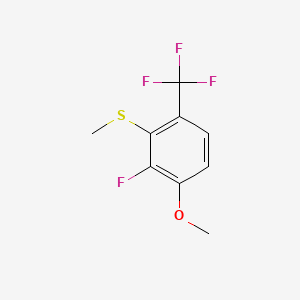
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated organic compound with a unique structure that includes both fluorine and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under photoredox catalyst-free conditions using visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to alter the oxidation state of the sulfur atom.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- α,α,α-Trifluoro-p-tolyl isocyanate
- (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8F4OS |
|---|---|
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
2-fluoro-1-methoxy-3-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4OS/c1-14-6-4-3-5(9(11,12)13)8(15-2)7(6)10/h3-4H,1-2H3 |
InChI-Schlüssel |
CKFKNIWWJBJNPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


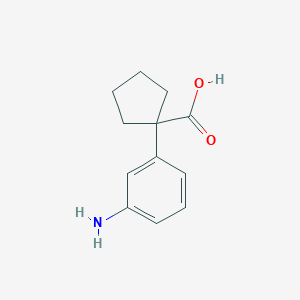
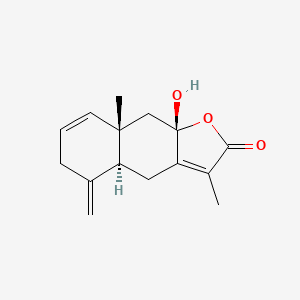

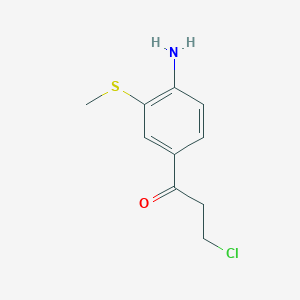
![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)
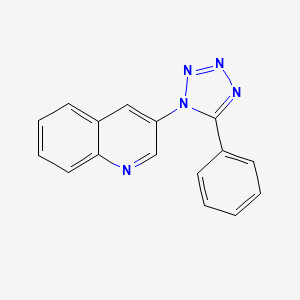

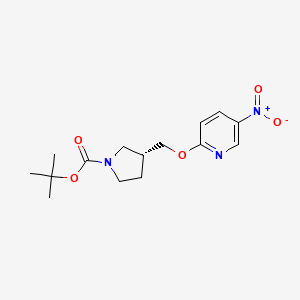
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
